Cas no 70894-13-2 ( )

  structure
  structure
Product Name: 
CAS No:70894-13-2
MF:C12H12N2O2
MW:216.235882759094
CID:975787
PubChem ID:315502
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • 5-amino-2-(4-amino-2-hydroxyphenyl)phenol
    • 2.2'-dihydroxy-benzidine
    • 4,4'-diaminobiphenyl-2,2'-diol
    • 4.4'-Diamino-2.2'-dioxy-diphenyl
    • AC1L7RUX
    • CTK2H9200
    • dihydroxybenzidine
    • NSC240763
    • SureCN483397
    • ZLD0694
    • 4,4'-diamino-[1,1'-biphenyl]-2,2'-diol
    • SCHEMBL483397
    • DTXSID80311267
    • E84871
    • AS-81947
    • 70894-13-2
    • SB79362
    • NSC-240763
    • 5-amino-2-(4-amino-2-hydroxy-phenyl)phenol
    • 4,4'-Diamino[1,1'-biphenyl]-2,2'-diol
    •  
    • Inchi: 1S/C12H12N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H,13-14H2
    • InChI Key: YPCNDGPUJSVBIV-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C1C=CC(=CC=1O)N)N

Computed Properties

  • Exact Mass: 216.08996
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 92.5Ų

Experimental Properties

  • PSA: 92.5

  Pricemore >>

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